N-(butan-2-yl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide
Description
N-(butan-2-yl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of imidazoquinazolines
Properties
IUPAC Name |
N-butan-2-yl-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-3-14(2)23-18(27)13-29-22-24-17-12-8-7-11-16(17)20-25-19(21(28)26(20)22)15-9-5-4-6-10-15/h4-12,14,19H,3,13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGRDROLNVINQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One possible route could involve the formation of the imidazoquinazoline core, followed by the introduction of the sulfanyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the exact synthetic pathway chosen.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: Potentially forming sulfoxides or sulfones.
Reduction: Reducing the imidazoquinazoline core or the sulfanyl group.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the acetamide group.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary based on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic ring.
Scientific Research Applications
N-(butan-2-yl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a complex organic compound belonging to the class of imidazoquinazolines. Its intricate design suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Imidazoquinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Synthesis and Structure
The synthesis of this compound typically involves several key steps with careful control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Common reagents include bases like sodium hydroxide and acids for catalysis, and techniques such as chromatography are often employed for purification. The molecular formula can be derived from its structure, providing insights into its molecular weight and potential reactivity, and spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are typically used to confirm the structure.
Potential Applications
This compound has potential applications in various scientific fields:
- Medicinal Chemistry: It can be a building block for synthesizing more complex molecules with therapeutic potential.
- Materials Science: It can be used in the creation of novel materials with specific properties.
- Catalysis: It can act as a ligand in catalytic reactions.
This compound's unique combination of functional groups contributes to its significance in research and potential therapeutic applications.
Chemical Properties and Reactions
This compound exhibits reactivity patterns typical for imidazoquinazolines and can participate in various chemical reactions:
- It can undergo oxidation reactions, where it loses electrons to form new compounds.
- It can undergo reduction reactions, where it gains electrons to form new compounds.
- It can undergo substitution reactions, where one functional group is replaced by another.
Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction, and reaction conditions must be optimized to favor desired pathways while minimizing by-products. Relevant data from analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) provide detailed insights into its properties.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other imidazoquinazolines or related heterocyclic compounds with sulfanyl and acetamide groups. Examples could be:
- 2-phenylimidazo[1,2-c]quinazoline derivatives
- Sulfanyl-substituted acetamides
Uniqueness
N-(butan-2-yl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups and the potential biological activity conferred by the imidazoquinazoline core.
Biological Activity
N-(butan-2-yl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes an imidazoquinazoline core known for various pharmacological properties.
Research indicates that compounds containing the imidazo[1,2-c]quinazoline scaffold exhibit diverse biological activities:
- Inhibition of α-glucosidase : A study demonstrated that derivatives of imidazo[1,2-c]quinazolines show significant inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. The IC50 values for these compounds ranged from 12.44 μM to 308.33 μM, indicating potent activity compared to the standard drug acarbose (IC50 = 750 μM) .
- Anticancer Activity : The imidazoquinazoline derivatives have been reported to possess anticancer properties. Their ability to inhibit cancer cell proliferation and induce apoptosis has been linked to their interaction with various cellular pathways .
- Antimicrobial and Antifungal Properties : Compounds in this class have also shown effectiveness against various microbial strains, suggesting potential applications in treating infections .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.
Table 1: Summary of Biological Activities
| Activity Type | Compound | IC50 (μM) | Reference |
|---|---|---|---|
| α-glucosidase Inhibition | Imidazo[1,2-c]quinazolines | 12.44 - 308.33 | |
| Anticancer Activity | Various Derivatives | Varies | |
| Antimicrobial Activity | Imidazoquinazolines | Varies |
Pharmacological Applications
The biological activities suggest that this compound may be developed as:
- Antidiabetic Agent : Due to its α-glucosidase inhibitory properties.
- Anticancer Drug : Leveraging its ability to inhibit cancer cell growth.
- Antimicrobial Treatment : Potential use in combating infections caused by resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
